

NUC-7738: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854623

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Introduction

NUC-7738 is a novel ProTide therapeutic currently under clinical investigation for the treatment of various cancers. It is a phosphoramidate transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The development of **NUC-7738** was driven by the need to overcome the significant limitations of cordycepin, which, despite its potent in vitro activity, has failed to translate into a successful clinical therapeutic due to its rapid degradation in the bloodstream and poor cellular uptake.^[1]^[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of **NUC-7738**.

Discovery and Rationale for Development

The journey of **NUC-7738** begins with the naturally occurring adenosine analogue, 3'-deoxyadenosine (cordycepin), found in the fungus *Cordyceps sinensis*.^[1] For centuries, this compound has been utilized in traditional Chinese medicine for its purported anti-cancer and anti-inflammatory effects.^[1] However, its clinical utility has been hampered by several key factors:

- **Rapid Inactivation:** Cordycepin is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[2]
- **Poor Cellular Uptake:** Its entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[2][3]
- **Dependence on Intracellular Activation:** Once inside the cell, cordycepin requires phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. This activation step can be inefficient in cancer cells.[2]

To address these limitations, NuCana developed **NUC-7738** utilizing their proprietary ProTide technology. This technology involves attaching a phosphoramidate moiety to the nucleoside analog.[2][4] This chemical modification is designed to:

- **Protect from Degradation:** The ProTide cap shields the molecule from enzymatic degradation by ADA in the plasma.[3]
- **Bypass Transporters:** It facilitates entry into cancer cells independently of hENT1 transporters.[3]
- **Deliver a Pre-activated Moiety:** Once inside the cell, the ProTide is cleaved, releasing the monophosphorylated, pre-activated form of the drug, bypassing the need for the initial, often rate-limiting, phosphorylation step by ADK.[2][4]

This strategic design results in significantly higher intracellular concentrations of the active anti-cancer metabolite, 3'-dATP, compared to the administration of cordycepin alone.[5]

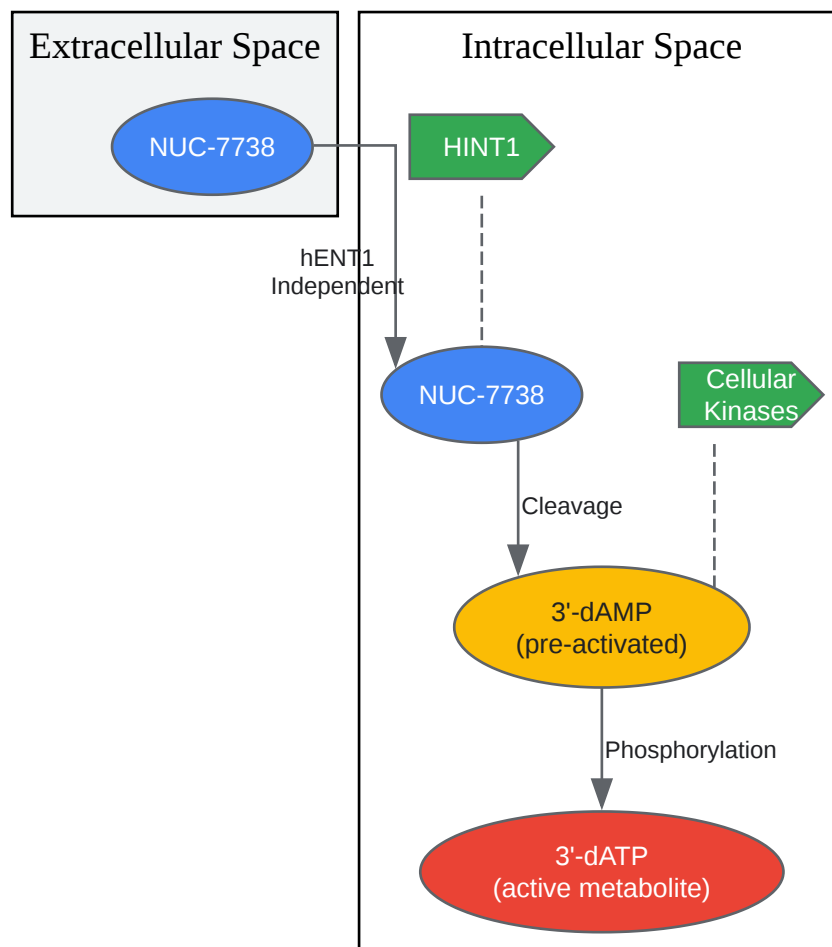
Mechanism of Action

The mechanism of action of **NUC-7738** is a multi-faceted process that begins with its cellular uptake and culminates in the induction of apoptosis and modulation of key signaling pathways.

Cellular Uptake and Activation

Unlike its parent compound, **NUC-7738** enters cancer cells independently of the hENT1 transporter. Once inside the cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing 3'-

deoxyadenosine monophosphate (3'-dAMP).[4][5][6] This pre-activated metabolite is then further phosphorylated to the active triphosphate form, 3'-dATP.



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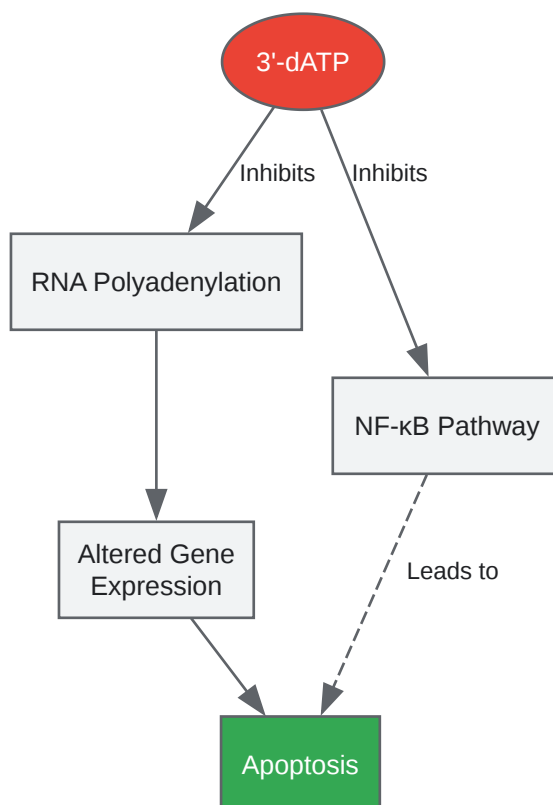
Cellular uptake and activation of **NUC-7738**.

Molecular Targets and Signaling Pathways

The active metabolite, 3'-dATP, exerts its anti-cancer effects through several mechanisms:

- Disruption of RNA Polyadenylation: As an ATP analog, 3'-dATP is incorporated into RNA chains, leading to the termination of RNA synthesis and disruption of polyadenylation.[3][7] This profoundly impacts gene expression in cancer cells.[3][7]

- Inhibition of the NF- κ B Pathway: **NUC-7738** has been shown to inhibit the nuclear translocation of NF- κ B, a key transcription factor involved in cancer cell survival, proliferation, and inflammation.[5]
- Induction of Apoptosis: By disrupting essential cellular processes and signaling pathways, **NUC-7738** is a potent inducer of apoptosis (programmed cell death) in cancer cells.[4][5]



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Downstream effects of the active metabolite 3'-dATP.

Preclinical Development

In Vitro Studies

A significant body of in vitro research has demonstrated the superior potency of **NUC-7738** compared to its parent compound, cordycepin.

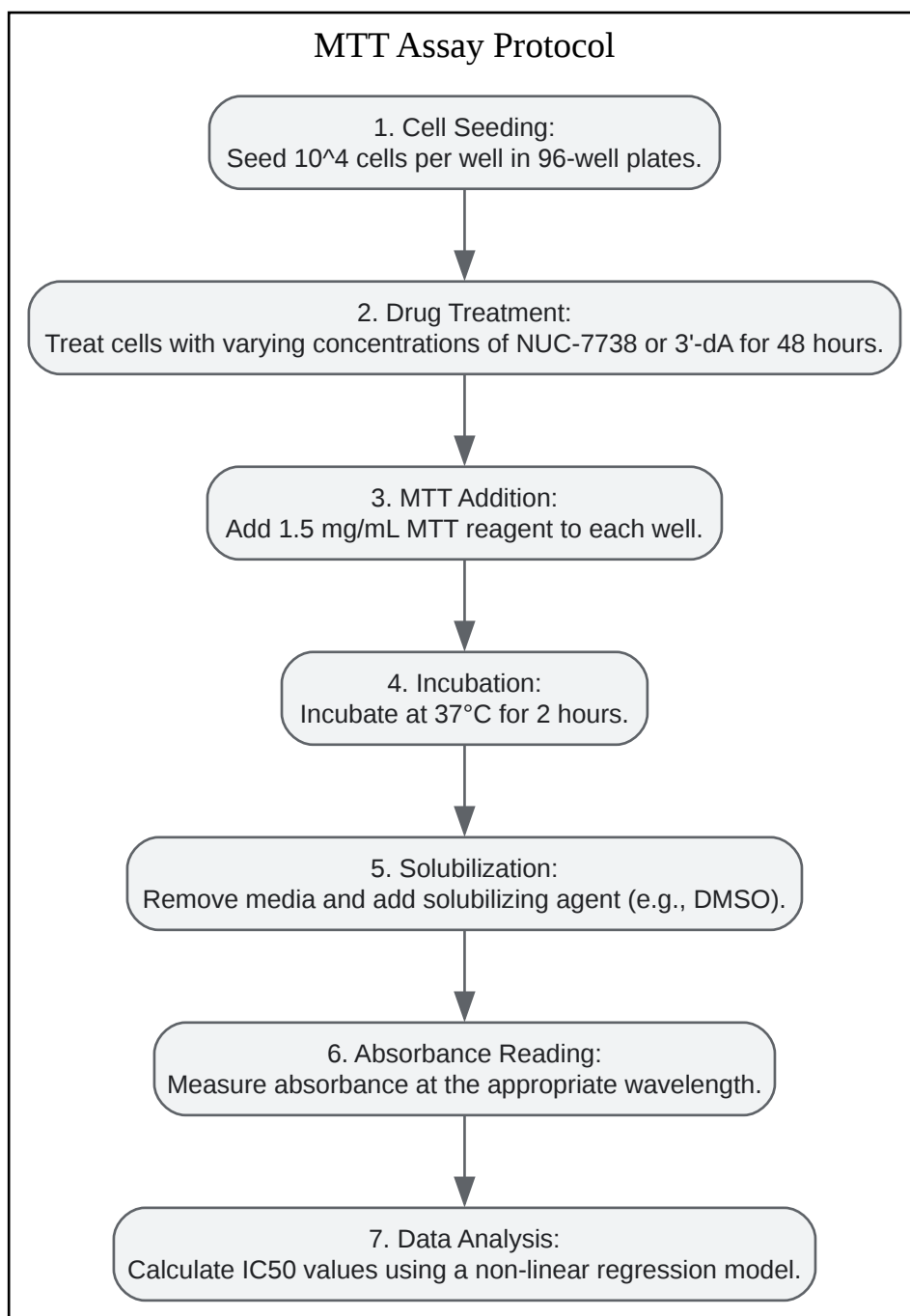
Table 1: In Vitro Cytotoxicity of **NUC-7738** vs. 3'-deoxyadenosine (Cordycepin)

Cell Line	Cancer Type	NUC-7738 IC50 (μM)	3'-deoxyadenosine IC50 (μM)	Fold Improvement
Tera-1	Teratocarcinoma	Data not available	Data not available	>40x
HAP1	Leukemia-derived	Data not available	Data not available	Data not available
Gastric Cancer Cell Lines	Gastric Cancer	Data not available	Data not available	Data not available
Renal Cancer Cell Lines	Renal Cancer	Data not available	Data not available	Data not available
Melanoma Cell Lines	Melanoma	Data not available	Data not available	Data not available
Ovarian Cancer Cell Lines	Ovarian Cancer	Data not available	Data not available	Data not available

Note: Specific IC50 values for all cell lines are not publicly available in the reviewed literature. The ">40x" fold improvement is reported for the Tera-1 cell line.[\[2\]](#)

Experimental Protocol: Cell Viability (MTT) Assay

A detailed protocol for the MTT assay used to determine the IC50 values is outlined below.



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Workflow for the MTT cell viability assay.

Preclinical Toxicology

Toxicology studies of **NUC-7738** were conducted in beagle dogs. These studies were designed to assess the safety profile of the drug and to determine the maximum tolerated dose (MTD) in

a non-rodent species.

Table 2: Preclinical Toxicology of **NUC-7738** in Beagle Dogs

Parameter	Finding
Species	Beagle Dog
Dosing Regimen	Details not publicly available
Key Findings	Specific organ toxicities, NOAEL, and pharmacokinetic parameters (C _{max} , T _{max} , half-life) are not detailed in the publicly available literature.

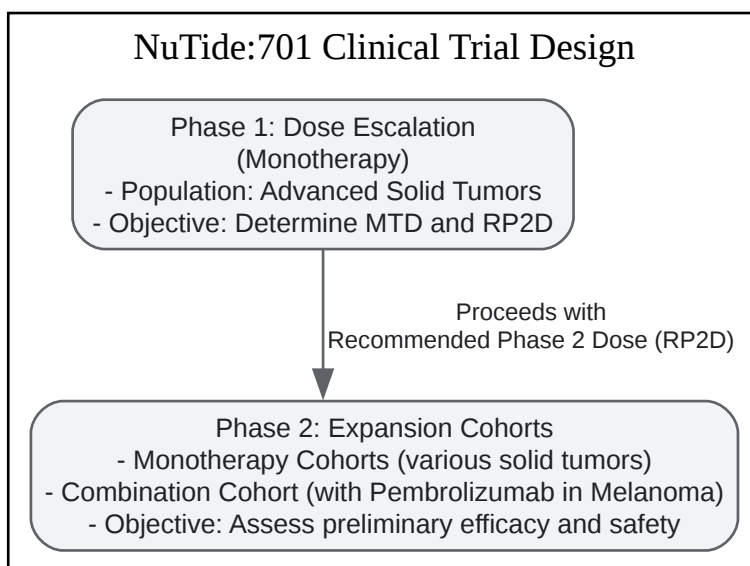
Note: The detailed results of the preclinical toxicology studies are contained within a proprietary toxicology study report and are not publicly available.

Clinical Development: The NuTide:701 Trial

NUC-7738 is currently being evaluated in the NuTide:701 clinical trial, a Phase 1/2 study in patients with advanced solid tumors.[\[1\]](#)

Trial Design

The NuTide:701 study is a multi-part trial designed to assess the safety, pharmacokinetics, and preliminary efficacy of **NUC-7738**, both as a monotherapy and in combination with other anti-cancer agents.



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Overall structure of the NuTide:701 clinical trial.

Key Eligibility Criteria (Illustrative):

- Adults with advanced solid tumors who have exhausted standard treatment options.
- Adequate organ function.
- ECOG performance status of 0 or 1.

Clinical Findings

Preliminary results from the NuTide:701 trial have been encouraging, demonstrating a favorable safety profile and signs of anti-cancer activity.

Table 3: Preliminary Efficacy from NuTide:701 (Melanoma Combination Cohort)

Parameter	Result
Patient Population	Metastatic melanoma patients refractory to or relapsed on prior PD-1 inhibitor therapy
Treatment	NUC-7738 in combination with pembrolizumab
Number of Patients	12
Disease Control Rate (DCR)	75% (9 out of 12 patients)[3]
Partial Responses (PR)	2 out of 12 patients[3]
Notable Response	One patient with prior progression on ipilimumab plus nivolumab achieved a 55% reduction in tumor volume.[3]
Progression-Free Survival (PFS)	7 out of 12 patients had a PFS of > 5 months.[3]
Safety	The combination was reported to have a favorable safety profile.[3]

Note: These are preliminary data from a small patient cohort and require confirmation in larger studies.

Conclusion

NUC-7738 represents a promising new approach to cancer therapy, effectively overcoming the historical limitations of its parent compound, cordycepin. By leveraging ProTide technology, **NUC-7738** demonstrates enhanced potency and a novel mechanism of action that includes the disruption of RNA polyadenylation and inhibition of the NF- κ B pathway. Early clinical data from the NuTide:701 trial are encouraging, particularly in heavily pre-treated melanoma patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **NUC-7738** across a range of malignancies. The ongoing development of this agent highlights the power of innovative drug delivery technologies to unlock the potential of potent, naturally derived anti-cancer compounds.

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